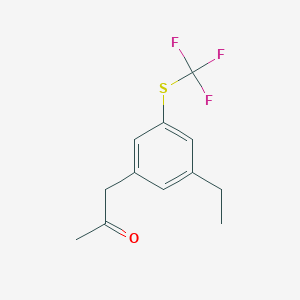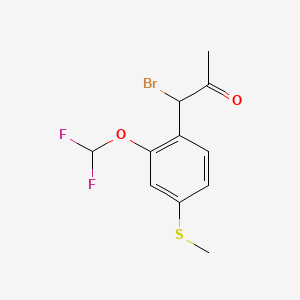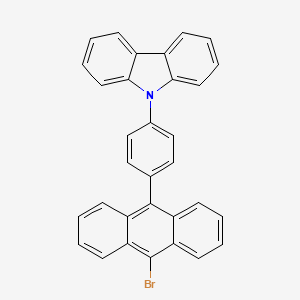
9-(4-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole: is a complex organic compound that features a carbazole core substituted with a phenyl group, which is further substituted with a bromoanthracene moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole typically involves a multi-step process. One common method includes the following steps:
Bromination of Anthracene: Anthracene is brominated to form 10-bromoanthracene.
Suzuki Coupling: The 10-bromoanthracene is then coupled with a phenylboronic acid derivative using a palladium catalyst to form 4-(10-bromoanthracen-9-yl)phenyl.
N-arylation of Carbazole: Finally, the 4-(10-bromoanthracen-9-yl)phenyl is coupled with carbazole using a copper catalyst to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like recrystallization and chromatography, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups such as alkyl, aryl, or amino groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce a variety of substituted carbazole derivatives .
Wissenschaftliche Forschungsanwendungen
9-(4-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole: has several scientific research applications:
Organic Electronics: It is used in the development of OLEDs and organic photovoltaic devices due to its excellent photophysical properties.
Fluorescent Probes: The compound’s strong fluorescence makes it suitable for use as a fluorescent probe in biological imaging.
Photon Upconversion: It is employed in triplet-triplet annihilation photon upconversion systems, which are used to convert low-energy photons into higher-energy photons.
Wirkmechanismus
The mechanism of action of 9-(4-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole in its applications involves its ability to absorb and emit light. The compound’s photophysical properties are influenced by the electronic interactions between the carbazole core and the bromoanthracene moiety. These interactions facilitate efficient energy transfer and emission, making the compound useful in light-emitting and light-harvesting applications .
Vergleich Mit ähnlichen Verbindungen
9-(4-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole: can be compared with other similar compounds such as:
9,10-diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
4-(10-phenylanthracene-9-yl)pyridine: Another anthracene derivative used in photon upconversion systems.
9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: Used in OLEDs and has similar photophysical properties.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct electronic and photophysical properties, making it particularly suitable for advanced applications in organic electronics and photonics .
Eigenschaften
Molekularformel |
C32H20BrN |
|---|---|
Molekulargewicht |
498.4 g/mol |
IUPAC-Name |
9-[4-(10-bromoanthracen-9-yl)phenyl]carbazole |
InChI |
InChI=1S/C32H20BrN/c33-32-27-13-3-1-11-25(27)31(26-12-2-4-14-28(26)32)21-17-19-22(20-18-21)34-29-15-7-5-9-23(29)24-10-6-8-16-30(24)34/h1-20H |
InChI-Schlüssel |
YSXIJRAIRAFCHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


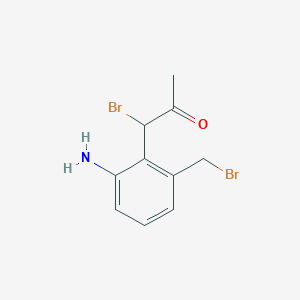
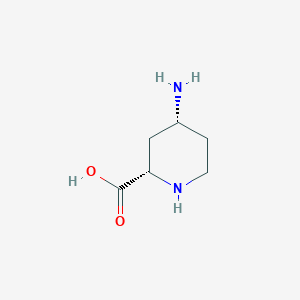
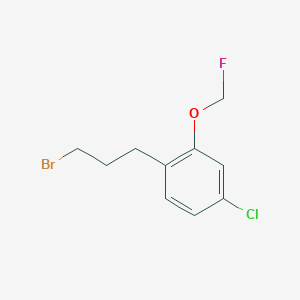
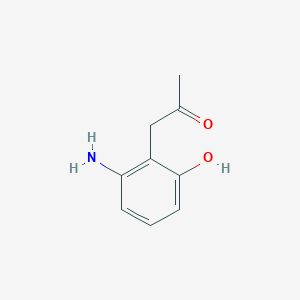
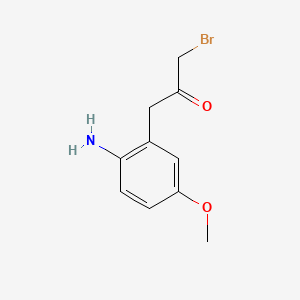
![Tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14047476.png)
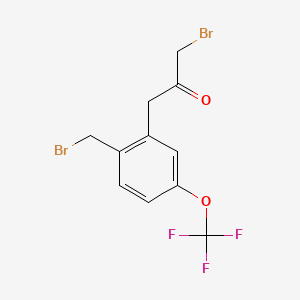
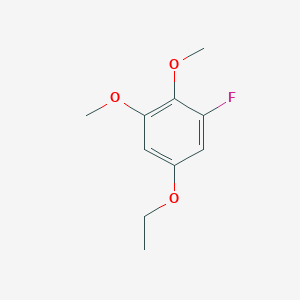
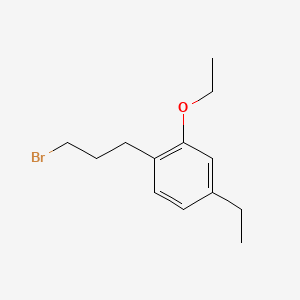
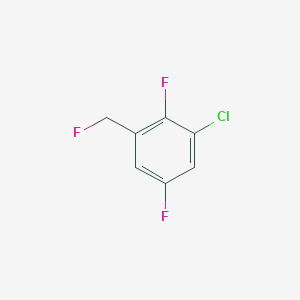

![N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B14047515.png)
